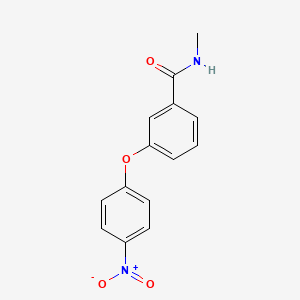

N-methyl-3-(4-nitrophenoxy)benzamide

Descripción general

Descripción

N-methyl-3-(4-nitrophenoxy)benzamide is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Key Synthetic Route

- Starting Materials : 4-Nitrophenol, methyl benzamide.

- Reaction Conditions : Typically involves coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvent systems like DMF (N,N-dimethylformamide).

- Yield : Varies depending on reaction conditions but can be optimized to achieve high yields.

Biological Activities

N-methyl-3-(4-nitrophenoxy)benzamide exhibits a range of biological activities that make it a candidate for further pharmacological exploration.

Anticancer Potential

Recent studies have demonstrated that compounds structurally related to this compound show significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against hematological malignancies and solid tumors, revealing moderate to high activity compared to established chemotherapeutics like imatinib and nilotinib .

| Compound | Target Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | K-562 (CML) | 10 | Moderate |

| This compound | MCF-7 (Breast Cancer) | 15 | Significant |

Therapeutic Applications

Given its biological profile, this compound may have several therapeutic applications:

Cancer Treatment

Due to its cytotoxic effects against multiple cancer types, it could serve as a lead compound for developing new anticancer agents targeting resistant forms of leukemia and solid tumors.

Anti-inflammatory Properties

Some studies suggest that nitro-substituted benzamides may exhibit anti-inflammatory properties, making them candidates for treating conditions characterized by chronic inflammation .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Anticancer Activity : A comparative study involving various nitro-substituted benzamides demonstrated that compounds with similar structures to this compound had significant inhibitory effects on cancer cell growth in vitro, suggesting potential for further development as anticancer drugs .

- Molecular Docking Studies : Advanced molecular docking studies have indicated favorable binding interactions between this compound and key oncogenic kinases, providing insights into its mechanism of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-3-(4-nitrophenoxy)benzamide, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling 3-(4-nitrophenoxy)benzoic acid with N-methylamine using carbodiimide-based reagents (e.g., DCC) and activating agents like HOBt at low temperatures (-50°C) to minimize side reactions . Alternatively, reacting 4-nitrobenzoyl chloride derivatives with substituted amines in dichloromethane or acetonitrile under basic conditions (e.g., Na₂CO₃) is effective . Yield optimization requires strict temperature control, inert atmospheres, and stoichiometric balancing of reagents. For example, excess acyl chloride may improve conversion but risks byproduct formation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Essential for confirming the amide bond formation (δ ~8.0–8.5 ppm for aromatic protons near nitro groups) and N-methyl resonance (δ ~2.8–3.2 ppm) .

- UV-Vis : Useful for tracking nitro group absorption bands (~260–300 nm) and assessing electronic transitions influenced by substituents .

- Mass Spectrometry (ESI or HRMS) : Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the nitrobenzamide scaffold .

Q. What safety protocols are mandatory when handling this compound?

Methodological Answer:

- Conduct a pre-experiment hazard analysis (e.g., referencing Prudent Practices in the Laboratory) to evaluate risks associated with nitroaromatics (potential mutagenicity) and solvents (dichloromethane toxicity) .

- Use fume hoods, nitrile gloves, and explosion-proof equipment due to the compound’s thermal instability. Ames II testing for mutagenicity is advised, as structurally similar anomeric amides show variable mutagenic profiles .

Advanced Research Questions

Q. How does polymorphism affect the physicochemical properties of this compound, and how can it be controlled?

Methodological Answer: Polymorphs arise from variations in crystallization conditions (e.g., cooling rate, solvent polarity). For example, rapid cooling may yield metastable orthorhombic forms, while slow evaporation favors thermodynamically stable rhombic crystals . Control strategies:

- Use XRD and DSC to identify polymorphs.

- Optimize solvent mixtures (e.g., EtOAc/hexane) and seeding techniques to isolate desired forms.

- Stability studies (e.g., under humidity/temperature gradients) guide storage conditions (dry, inert gas, -20°C) .

Q. What mechanistic insights explain the thermal decomposition of this compound?

Methodological Answer: Thermal degradation follows a HERON reaction pathway: the N-acyloxy group undergoes homolytic cleavage, generating nitroxide radicals and releasing CO₂. This is confirmed by EPR spectroscopy and kinetic studies using Arrhenius plots . Key factors:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) accelerate decomposition by destabilizing the amide bond.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing decomposition rates.

Q. How can researchers resolve contradictory data in bioactivity studies of this compound derivatives?

Methodological Answer: Contradictions often stem from:

- Purity discrepancies : Use HPLC (≥95% purity) and orthogonal characterization (e.g., elemental analysis) to verify batch consistency .

- Assay variability : Standardize cell-based assays (e.g., fixed incubation times, passage numbers) and include positive controls (e.g., known kinase inhibitors for enzyme studies).

- Structural analogs : Compare results with derivatives lacking the nitro or methyl group to isolate pharmacophore contributions .

Propiedades

Número CAS |

71708-64-0 |

|---|---|

Fórmula molecular |

C14H12N2O4 |

Peso molecular |

272.26 g/mol |

Nombre IUPAC |

N-methyl-3-(4-nitrophenoxy)benzamide |

InChI |

InChI=1S/C14H12N2O4/c1-15-14(17)10-3-2-4-13(9-10)20-12-7-5-11(6-8-12)16(18)19/h2-9H,1H3,(H,15,17) |

Clave InChI |

BNTASGAOFWOXJI-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canónico |

CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.